molecular formula C20H28N2OS2 B11612432 (4Z)-4-[4-(dibutylamino)benzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one

(4Z)-4-[4-(dibutylamino)benzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one

Cat. No.: B11612432
M. Wt: 376.6 g/mol
InChI Key: FEVQUZYABRKFCU-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-{[4-(DIBUTYLAMINO)PHENYL]METHYLIDENE}-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound with a unique structure that includes a thiazole ring, an ethylsulfanyl group, and a dibutylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[4-(DIBUTYLAMINO)PHENYL]METHYLIDENE}-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethylsulfanyl group and the dibutylamino phenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[4-(DIBUTYLAMINO)PHENYL]METHYLIDENE}-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thiazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different thiazole derivatives.

Scientific Research Applications

(4Z)-4-{[4-(DIBUTYLAMINO)PHENYL]METHYLIDENE}-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to investigate its effects on various biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (4Z)-4-{[4-(DIBUTYLAMINO)PHENYL]METHYLIDENE}-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and compounds with dibutylamino or ethylsulfanyl groups. Examples include:

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Dibutylamino compounds: Molecules with the dibutylamino group attached to different core structures.

    Ethylsulfanyl compounds: Compounds with the ethylsulfanyl group attached to various core structures.

Uniqueness

(4Z)-4-{[4-(DIBUTYLAMINO)PHENYL]METHYLIDENE}-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C20H28N2OS2

Molecular Weight

376.6 g/mol

IUPAC Name

(4Z)-4-[[4-(dibutylamino)phenyl]methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one

InChI

InChI=1S/C20H28N2OS2/c1-4-7-13-22(14-8-5-2)17-11-9-16(10-12-17)15-18-19(23)25-20(21-18)24-6-3/h9-12,15H,4-8,13-14H2,1-3H3/b18-15-

InChI Key

FEVQUZYABRKFCU-SDXDJHTJSA-N

Isomeric SMILES

CCCCN(CCCC)C1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=C2C(=O)SC(=N2)SCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.